molecular formula C9H9BrF3NO B1387112 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine CAS No. 1039920-55-2

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine

Cat. No.: B1387112
CAS No.: 1039920-55-2
M. Wt: 284.07 g/mol
InChI Key: IYUPWGIHESJJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is an organic compound that features a bromine atom, a trifluoroethoxy group, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzylamine and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium tert-butoxide, in a suitable solvent like methyl tert-butyl ether (MTBE).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Nucleophilic Substitution: Formation of azides or nitriles.

    Oxidation: Formation of imines or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe to study biological processes involving amine-containing compounds.

    Industrial Chemistry: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine is unique due to the presence of both a trifluoroethoxy group and a benzylamine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c10-7-1-2-8(6(3-7)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUPWGIHESJJNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(2,2,2-trifluoroethoxy)-benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.